Cas no 2043-55-2 (1H,1H,2H,2H-Perfluorohexyl iodide)
1H,1H,2H,2H-Perfluorohexyl iodide Chemical and Physical Properties
Names and Identifiers
-
- 1H,1H,2H,2H-perfluorohexyl iodide
- Perfluorohexyliodide
- 1H,1H,2H,2H-Perfluoro-1-iodohexane
- 1-Iodo-1H,1H,2H,2H-nonafluorohexane~1H,1H,2H,2H-Perfluorohexyl iodide
- Perfluoro-1-iodohexane
- 1-Iodo-2-(nonafluorobutyl)-ethane
- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
- 1H,1H,2H,2H-Nonafluorohexyl Iodide
- 1,1,1,2,2,3,3,4,4-non
- 1-IODO-1H,1H,2H,2H-NONAFLUOROHEXANE
- 1-IODO-1H,1H,2H,2H-PERFLUOROHEXANE
- 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane
- 2-(Nonafluorobutyl)ethyl Iodide
- 3,3,4,4,5,5,6,6,6-fluorohexyl iodide
- 3,3,4,4,5,5,6,6,6-nonafluorohexyl iodide
- Nonafluoro-6-iodohexane
- Hexane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo-
- 2-(Perfluorobutyl)ethyl iodide
- 1,1,2,2-Tetrahydroperfluorohexyliodide
- 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo-hexane
- 1,1,2,2-Tetrahydroperfluorohexyl iodide
- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane, technical, >=95.0% (GC)
- 2-(Perfluobutyl) Ethyl Iodide
- CXHFIVFPHDGZIS-UHFFFAOYSA-
- MFCD00039409
- CS-W013885
- D78068
- Tox21_302584
- 7JN3IKF9RX
- 6-Iodo-1,1,1,2,2,3,3,4,4-nonafluorohexane
- UNII-7JN3IKF9RX
- C6H4F9I
- FT-0607942
- CHEMBL3184514
- A814554
- DTXSID1047578
- 1h,1h,2h,2h-perfluorohexyliodide
- DTXCID9027578
- NS00011015
- C6 Gamma-Omega Perfluoro Iodine
- CAS-2043-55-2
- SCHEMBL1093697
- P1155
- NCGC00256745-01
- 1,1,1,2,2,3,3,4,4 nonafluor-6-iodo-hexane
- EINECS 218-055-6
- SY049364
- AKOS005063732
- InChI=1/C6H4F9I/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h1-2H2
- 1,1,2,2-Tetrahydroperfluorohexyl iodide, 98%
- 2043-55-2
- AS-66125
- DB-045221
- STL555679
- BBL101882
- FN60510
- 218-055-6
- 2-(Nonafluorobutyl)ethyl iodide;1H,1H,2H,2H-Perfluorohexyl iodide
- 1H,1H,2H,2H-Perfluorohexyl iodide
-
- MDL: MFCD00039409
- Inchi: 1S/C6H4F9I/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h1-2H2
- InChI Key: CXHFIVFPHDGZIS-UHFFFAOYSA-N
- SMILES: ICCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
- BRN: 1870862
Computed Properties
- Exact Mass: 373.92100
- Monoisotopic Mass: 373.921
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.8
Experimental Properties
- Color/Form: liquid
- Density: 1.94 g/mL at 20 °C(lit.)
- Melting Point: -25°C
- Boiling Point: 126°C(lit.)
- Flash Point: 138-140°C
- Refractive Index: n20/D 1.370
- PSA: 0.00000
- LogP: 4.27970
- Solubility: Insoluble
- Sensitiveness: Light Sensitive
1H,1H,2H,2H-Perfluorohexyl iodide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:2-8°C
- Safety Term:S26
- Risk Phrases:R36/37/38
1H,1H,2H,2H-Perfluorohexyl iodide Customs Data
- HS CODE:2903799090
- Customs Data:
China Customs Code:
2903799090Overview:
2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1H,1H,2H,2H-Perfluorohexyl iodide Pricemore >>
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022353-25g |
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¥80 | 2024-05-25 |
1H,1H,2H,2H-Perfluorohexyl iodide Suppliers
1H,1H,2H,2H-Perfluorohexyl iodide Related Literature
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B. V. D. Vijaykumar,B. Premkumar,Kiwan Jang,Bong-In Choi,J. R. Falck,G. N. Sheldrake,Dong-Soo Shin Green Chem. 2014 16 2406
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Daniel Rauber,Peng Zhang,Volker Huch,Tobias Kraus,Rolf Hempelmann Phys. Chem. Chem. Phys. 2017 19 27251
Additional information on 1H,1H,2H,2H-Perfluorohexyl iodide
Perfluorohexyl Iodide (CAS No. 2043-55-2): A Comprehensive Overview
Perfluorohexyl Iodide, also known as 1H,1H,2H,2H-perfluorohexyl iodide, is a highly fluorinated organic compound with the CAS registry number CAS No. 2043-55-2. This compound belongs to the class of perfluoroalkyl iodides, which have garnered significant attention in recent years due to their unique chemical properties and diverse applications across various industries. The molecule consists of a hexyl chain fully substituted with fluorine atoms, terminated by an iodine atom, making it a valuable intermediate in organic synthesis.
The structure of Perfluorohexyl Iodide is characterized by its highly fluorinated carbon chain, which imparts exceptional stability and chemical inertness. The presence of the iodine atom at the terminal position makes it a versatile building block for the synthesis of other perfluoroalkyl compounds. Recent studies have highlighted its potential in the development of advanced materials, including fluoropolymers and surfactants, due to its unique surface properties and resistance to environmental degradation.
In terms of physical properties, Perfluorohexyl Iodide exhibits a high melting point and boiling point compared to its non-fluorinated counterparts. This is attributed to the strong carbon-fluorine bonds and the resulting high molecular stability. The compound is also known for its excellent thermal stability, making it suitable for applications in high-temperature environments. Recent research has explored its use as a precursor for the synthesis of perfluoroalkyl sulfonates and other specialty chemicals.
The chemical reactivity of Perfluorohexyl Iodide is primarily governed by the electrophilic nature of the iodine atom. It can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxides, amines, and thiols, to form corresponding perfluoroalkyl derivatives. This reactivity has been leveraged in the development of novel fluorinated pharmaceuticals and agrochemicals. For instance, recent studies have demonstrated its utility in the synthesis of highly potent herbicides with improved selectivity and environmental safety.
In addition to its role as an intermediate in organic synthesis, Perfluorohexyl Iodide has found applications in materials science. Its ability to form stable surfaces with low surface energy makes it an ideal candidate for the development of anti-fouling coatings and self-cleaning materials. Recent advancements in nanotechnology have further expanded its potential in creating fluorinated nanoparticles with tailored properties for drug delivery systems and imaging agents.
The synthesis of Perfluorohexyl Iodide typically involves multi-step processes starting from hexane or other hydrocarbon precursors. The fluorination steps are often carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure high yields and product purity. Recent innovations in catalytic fluorination techniques have significantly improved the efficiency and scalability of these processes.
In conclusion, Perfluorohexyl Iodide (CAS No. 2043-55-2) is a versatile compound with a wide range of applications across various fields. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position it as a key player in modern material science and organic synthesis. As research continues to uncover new potentials for this compound, it is expected to play an increasingly important role in driving innovation across multiple industries.
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